The primary research application of (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl lies in its ability to act as a ligand in asymmetric reactions. Here are two notable examples:
(S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a complex organophosphorus compound recognized for its unique structural features and potential applications in catalysis and organic synthesis. The compound has a molecular formula of C76H108O8P2 and a molecular weight of approximately 1211.64 g/mol . Its structure includes two phosphine ligands attached to a biphenyl backbone, which is further substituted with methoxy and tert-butyl groups. These modifications enhance its solubility and stability, making it suitable for various
This compound acts primarily as a ligand in transition metal catalysis, particularly in reactions involving palladium and rhodium complexes. It has been utilized in several important reactions, including:
While specific biological activities of (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl are not extensively documented, its structural analogs have been investigated for potential pharmacological properties. Compounds with similar phosphine functionalities are often explored for their roles in drug delivery systems and as potential therapeutic agents due to their ability to interact with biological molecules.
The synthesis of (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl typically involves the following steps:
(S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl finds applications in various fields:
Interaction studies involving (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl focus on its coordination with various transition metals. These studies reveal how the ligand's steric and electronic properties influence the reactivity and selectivity of metal-catalyzed reactions. For instance:
Several compounds share structural similarities with (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine | Similar phosphine functionality | Lacks biphenyl backbone |
6,6-Dimethoxybiphenyl | Simplified structure without phosphine ligands | Used primarily as a solvent or intermediate |
4-Methoxyphenylphosphine | Contains single phenolic substitution | Less sterically hindered compared to (S)-(+)-2,2' compound |
The uniqueness of (S)-(+)-2,2'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl lies in its dual phosphine functionality combined with a robust biphenyl framework that enhances its catalytic properties compared to simpler analogs.
The production of enantiopure (S)-(+)-DTBM-SEGPHOS hinges on advanced resolution strategies to isolate the desired stereoisomer from racemic mixtures. A pivotal approach involves diastereomeric salt crystallization using chiral resolving agents. For biphenyl-based phosphine ligands, the Toda resolution method—originally developed for 1,1'-bi-2-naphthol (BINOL)—has been adapted to SEGPHOS derivatives [6]. This technique employs N-benzylcinchonidinium chloride as a resolving agent in acetonitrile, leveraging the differential solubility of diastereomeric complexes. The (R)-enantiomer preferentially crystallizes as a co-crystal with the resolving agent, leaving the (S)-enantiomer in solution [6]. Subsequent slurrying in methanol upgrades enantiomeric excess (ee) to >99%, while acid-base extraction recovers the resolved ligand [6].
Alternative methodologies include kinetic resolution during synthetic steps. For instance, Rh-catalyzed asymmetric reactions employing DTBM-SEGPHOS itself can induce enantioselectivity in intermediate stages, indirectly purifying the ligand through self-referential catalysis [5]. However, the diastereomeric salt approach remains industrially favored due to scalability and cost-effectiveness, as demonstrated in multi-kilogram syntheses of related SEGPHOS ligands [1].
The biphenyl backbone’s dihedral angle profoundly influences ligand performance. In DTBM-SEGPHOS, the 6,6'-dimethoxy groups enforce a ~70° dihedral angle, creating a rigid, C$$_2$$-symmetric cavity ideal for coordinating transition metals [6]. This conformation is locked during synthesis via ortho-methoxy-directed Ullmann coupling, which simultaneously establishes the biphenyl linkage and induces axial chirality [4].
Stereochemical integrity is preserved through kinetic control during the coupling step. Using copper(I) iodide and trans-1,2-diaminocyclohexane as a ligand in dimethylformamide (DMF), the reaction proceeds at 110°C to favor the desired atropisomer [6]. Subsequent phosphorylation does not perturb the axial chirality due to the steric shielding provided by the tert-butyl groups [5]. Computational studies reveal that dispersion interactions between the DTBM substituents and reaction intermediates stabilize the transition state, further enhancing enantioselectivity [5].